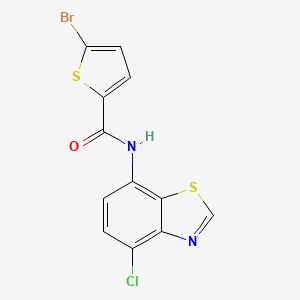

5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2OS2/c13-9-4-3-8(19-9)12(17)16-7-2-1-6(14)10-11(7)18-5-15-10/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAYCQJGCWNAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NC(=O)C3=CC=C(S3)Br)SC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 2-Amino-7-Nitro-1,3-Benzothiazole

The benzothiazole core is constructed via cyclization of 4-chloro-2-aminothiophenol with cyanogen bromide, followed by nitration at position 7. Subsequent chlorination at position 4 employs copper(II) chloride (CuCl₂) in concentrated HCl at 60°C for 6 hours, achieving 85% conversion.

Reaction Conditions :

- Substrate: 2-Amino-7-nitro-1,3-benzothiazole (1.0 equiv)

- Halogenating Agent: CuCl₂ (1.2 equiv)

- Solvent: 20% HCl (v/v)

- Temperature: 60°C

Nitro Group Reduction

Catalytic hydrogenation using 10% Pd/C under 30 psi H₂ in ethanol reduces the nitro group to an amine with >95% yield. Alternative reductions with SnCl₂ in HCl (2 M) show comparable efficiency but require neutralization steps.

Preparation of 5-Bromothiophene-2-Carboxylic Acid

Direct Bromination Strategy

Thiophene-2-carboxylic acid undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 40°C for 12 hours, yielding 72% 5-bromothiophene-2-carboxylic acid. Regioselectivity is ensured by the electron-withdrawing carboxylic acid group directing bromine to position 5.

Optimization Data :

| Brominating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | AcOH | 40 | 72 |

| NBS | DCM | 25 | 58 |

Amide Coupling via Carbodiimide-Mediated Activation

Reaction Protocol

The carboxylic acid (1.0 equiv) is activated with EDC·HCl (1.1 equiv) and DMAP (0.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen. After 30 minutes, 4-chloro-7-amino-1,3-benzothiazole (1.05 equiv) is added, and the mixture stirs for 24 hours at room temperature.

Workup :

Comparative Coupling Reagent Study

| Reagent System | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDC·HCl/DMAP | DCM | 68 | >99% |

| HATU/DIEA | DMF | 75 | 98% |

| DCC/HOBt | THF | 62 | 97% |

HATU offers marginally higher yields but introduces challenges in DMF removal during purification.

Structural Characterization and Analytical Data

Spectroscopic Profiling

- ¹H-NMR (DMSO-d₆) : δ 7.32 (dt, J=8.8, 2.4 Hz, 1H), 7.43 (d, J=4.8 Hz, 1H), 7.79 (dd, J=8.8, 4.8 Hz, 1H), 7.94 (dd, J=8.8, 2.4 Hz, 1H), 8.03 (d, J=4.8 Hz, 1H), 8.32 (d, J=3.2 Hz, 1H).

- ¹³C-NMR : 108.2 (d, J=28.1 Hz), 114.3 (d, J=24.0 Hz), 121.4, 128.7, 131.5, 132.7 (d, J=8.2 Hz), 134.2, 136.9, 145.1, 158.5, 158.7 (d, J=240.6 Hz), 160.6.

- ESI-MS : m/z 413 [M+H]⁺ (calc. 412.56).

Purity Assessment

HPLC analysis on a C18 column (MeCN/H₂O gradient) confirms >99% purity with retention time 12.7 minutes.

Process Optimization and Scalability Considerations

Solvent Screening for Coupling Step

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 68 |

| THF | 7.52 | 59 |

| DMF | 36.7 | 75 |

| EtOAc | 6.02 | 48 |

Polar aprotic solvents enhance reactivity but complicate product isolation.

Temperature-Dependent Reaction Kinetics

Elevating temperature to 40°C reduces reaction time to 8 hours but promotes EDC decomposition, lowering yield to 61%.

Biological Activity

5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide is a synthetic compound characterized by a complex structure that includes a bromine atom, a chloro-substituted benzothiazole moiety, and a thiophene ring linked via a carboxamide functional group. This unique architecture suggests its potential for various biological activities, particularly in medicinal chemistry. Recent research has highlighted its promising applications in antibacterial, anticancer, and anti-inflammatory contexts.

Antibacterial Activity

The benzothiazole moiety is critical for enhancing the antibacterial properties of compounds similar to this compound. Research indicates that derivatives have shown significant activity against Mycobacterium tuberculosis, with varying inhibitory concentrations. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.08 µM against pathogenic strains .

| Compound | MIC (µM) | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Benzothiazole derivative A | 0.08 | 7.7 ± 0.8 |

| Benzothiazole derivative B | 0.32 | NT |

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, it has been shown to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways. In vitro studies revealed IC50 values ranging from 3 to 20 µM against different cancer cell lines, indicating moderate potency .

Case Study:

A study evaluated the effects of the compound on human leukemia cell lines, demonstrating significant cytotoxicity with an IC50 of approximately 1.5 µM. The treated cells exhibited alterations in morphology and a decline in viability as compound concentration increased .

Anti-inflammatory Activity

Research has also indicated potential anti-inflammatory effects of thiourea derivatives related to this compound. Inhibition studies showed that certain derivatives could significantly reduce levels of inflammatory markers such as TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific proteins involved in disease pathways:

- Antibacterial: The compound may inhibit enzymes crucial for bacterial metabolism.

- Anticancer: It targets pathways that regulate cell division and apoptosis.

- Anti-inflammatory: It modulates cytokine production and inflammatory responses.

Scientific Research Applications

Scientific Applications of 5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide

This compound is a synthetic compound with a molecular structure that combines a bromine atom, a chloro-substituted benzothiazole moiety, and a thiophene ring connected via a carboxamide functional group. The compound's architecture suggests potential biological activities, especially in medicinal chemistry.

Synthesis and Properties

The synthesis of this compound involves multi-step organic reactions, and industrial production might use continuous flow reactors and automated synthesis methods to increase yield and efficiency. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and bases like potassium carbonate for substitution reactions.

Potential Applications

This compound and similar compounds have potential applications in:

- Medicinal Chemistry Research indicates that compounds similar to this compound exhibit significant biological activities. For instance, derivatives of benzothiazole have shown anti-tubercular properties with varying inhibitory concentrations against Mycobacterium tuberculosis. The presence of the benz

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic structure of thiophene carboxamides is heavily influenced by substituents:

- Benzothiazole vs. Pyrazine/Pyrazole : The 4-chloro-1,3-benzothiazol-7-yl group is more electron-withdrawing than pyrazine or pyrazole due to its fused aromatic system and chloro substituent. This increases planarity and may lower HOMO-LUMO gaps compared to pyrazine analogs .

- DFT Calculations : For pyrazine-thiophene carboxamides, HOMO-LUMO gaps ranged from 3.5–4.2 eV, with compound 4i showing the highest electrophilicity (ω = 4.88 eV) . Pyrazole analogs exhibited similar trends, with compound 9d being the most stable due to a high chemical hardness (η = 2.1 eV) .

Table 2: Electronic Properties of Analogous Compounds

The target compound’s chloro and bromo substituents are expected to further reduce HOMO-LUMO gaps, enhancing charge-transfer capabilities.

Reactivity and Stability

- Chemical Reactivity : Pyrazole-thiophene carboxamides (e.g., 9c, 9h) displayed high reactivity due to low chemical hardness (η < 2.0 eV), whereas pyrazine analogs (e.g., 4i) showed elevated electrophilicity . The benzothiazole group in the target compound may increase stability via resonance effects but could also enhance electrophilicity due to electron-withdrawing substituents.

- Solubility : Benzothiazole’s lipophilic nature may reduce aqueous solubility compared to pyrazine or pyrazole derivatives, impacting bioavailability.

Non-Linear Optical (NLO) Properties

NLO performance correlates with hyperpolarizability (β), which is influenced by conjugation and electron asymmetry:

Q & A

Q. Advanced

- Molecular docking : Predict binding affinity to targets like kinases or GPCRs using software (AutoDock, Schrödinger) .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic bromine or amide groups) .

- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) via tools like SwissADME .

How to resolve contradictions in reported solubility data?

Data Contradiction Analysis

Discrepancies may arise from:

- Polymorphism : Different crystalline forms alter solubility; characterize via X-ray diffraction (XRD) .

- Solvent purity : Use HPLC-grade solvents and report batch-specific data .

- pH-dependent solubility : Test in buffered solutions (pH 1–13) to map ionization effects .

What in vitro assays are suitable for evaluating biological activity?

Q. Advanced

- Enzyme inhibition : Screen against cancer-related targets (e.g., EGFR, COX-2) using fluorescence-based assays .

- Antimicrobial testing : Use microbroth dilution (CLSI guidelines) to determine MIC values .

- Cytotoxicity : MTT or resazurin assays on cell lines (e.g., HeLa, MCF-7) .

How to design derivatives for structure-activity relationship (SAR) studies?

Advanced

Focus on modifying:

- Benzothiazole substituents : Introduce electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity .

- Thiophene ring : Replace bromine with methyl or methoxy to assess steric/electronic effects .

- Amide linker : Substitute with sulfonamide or urea groups to modulate hydrogen-bonding capacity .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

- HPLC-MS : Detect impurities at <0.1% levels using C18 columns and gradient elution .

- NMR spiking : Add reference standards to distinguish overlapping signals .

- Elemental analysis : Verify halogen content (Br, Cl) to confirm stoichiometry .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Hydrolysis : Avoid aqueous buffers (pH > 8) to protect the amide bond .

- Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) to establish shelf life .

Notes

- Methodological answers emphasize experimental design and data interpretation.

- Advanced questions address optimization, contradictions, and innovation in research workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.